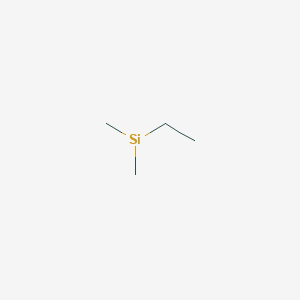

Ethyldimethylsilane

描述

The exact mass of the compound Dimethylethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJISMKWTHPWHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883561 | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-21-4 | |

| Record name | Silane, ethyldimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyldimethylsilane ((C₂H₅)(CH₃)₂SiH), a versatile organosilicon compound, has emerged as a reagent of significant interest in modern organic synthesis and materials science. Its unique combination of a reactive silicon-hydride bond and steric and electronic properties imparted by the ethyl and methyl substituents makes it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work. The guide delves into its physicochemical characteristics, spectroscopic signature, and reactivity profile, including its role as a reducing agent and in hydrosilylation reactions. Detailed experimental protocols and safety considerations are also presented to ensure its safe and effective application in the laboratory.

Introduction

Organosilanes have carved a significant niche in synthetic chemistry, offering a diverse array of reagents for bond formation and functional group manipulation. Among these, this compound stands out for its balanced reactivity and ease of handling. It serves as a valuable alternative to other reducing agents and is a key component in various catalytic processes.[1] Its utility spans from being a mild reducing agent for carbonyls to a crucial promoter in palladium-catalyzed cycloisomerization reactions.[2] This guide aims to provide a deep dive into the fundamental chemical properties and reactivity of this compound, offering insights into its mechanistic behavior and practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its proper handling, characterization, and use in quantitative studies.

Physicochemical Properties

This compound is a colorless, volatile, and flammable liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 758-21-4 | [3] |

| Molecular Formula | C₄H₁₂Si | [4] |

| Molecular Weight | 88.22 g/mol | [4] |

| Boiling Point | 44-46 °C | [5] |

| Density | 0.668 g/mL at 25 °C | [4] |

| Flash Point | < -34 °C | [6] |

| Refractive Index (n²⁰/D) | 1.378 | [5] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

The proton NMR spectrum of this compound provides a clear signature of its structure. The chemical shifts and multiplicities of the protons are influenced by the electronegativity of the silicon atom and spin-spin coupling.

-

Si-H Proton: A characteristic multiplet is observed for the hydride proton directly attached to the silicon.

-

Ethyl Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group appear as a quartet and a triplet, respectively, due to coupling with each other.

-

Si-CH₃ Protons: The protons of the two methyl groups attached to the silicon atom typically appear as a doublet due to coupling with the Si-H proton.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.[7]

-

Si-H Stretch: A strong and sharp absorption band is typically observed in the region of 2100-2200 cm⁻¹, which is characteristic of the Si-H stretching vibration.

-

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the ethyl and methyl groups are found in the 2850-3000 cm⁻¹ region.

-

Si-C Bending: Vibrations associated with the Si-C bonds also give rise to characteristic peaks in the fingerprint region of the spectrum.

Mass spectrometry of this compound reveals a fragmentation pattern that is consistent with its structure. The molecular ion peak (M⁺) may be observed, although it can be weak.[8][9] Common fragmentation pathways include the loss of alkyl groups (methyl or ethyl) and a hydrogen atom, leading to the formation of characteristic fragment ions.[8][9]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the Si-H bond, which can participate in a variety of transformations, most notably reductions and hydrosilylations.

Reductions

This compound is a mild and selective reducing agent for a range of functional groups, particularly carbonyl compounds.[6] The driving force for these reactions is the formation of a strong Si-O bond.

This compound can reduce aldehydes and ketones to the corresponding primary and secondary alcohols.[6] This reduction is often catalyzed by Lewis acids or proceeds under thermal conditions. The general mechanism involves the nucleophilic attack of the hydride from the silane onto the electrophilic carbonyl carbon.

Experimental Protocol: Reduction of Acetophenone to 1-Phenylethanol

This protocol describes a representative procedure for the reduction of a ketone using this compound.

Materials:

-

Acetophenone

-

This compound

-

Anhydrous dichloromethane (DCM) as solvent

-

Lewis acid catalyst (e.g., a solution of triflic acid in DCM, handle with extreme care)[10][11]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and anhydrous DCM (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution.

-

Carefully add the Lewis acid catalyst (e.g., 0.1 mol% triflic acid solution) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This compound is a common reagent in these reactions, which are typically catalyzed by transition metal complexes, most notably platinum or rhodium catalysts.[4] This reaction is a powerful tool for the synthesis of organosilicon compounds.

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkylsilane.

Experimental Protocol: Hydrosilylation of 1-Octene

This protocol provides a general procedure for the hydrosilylation of an alkene with this compound.

Materials:

-

1-Octene

-

This compound

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol) and anhydrous toluene (5 mL).

-

Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

-

Add a catalytic amount of Karstedt's catalyst (e.g., 0.01 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by GC-MS or NMR spectroscopy.

-

Upon completion, the product, 1-(ethyldimethylsilyl)octane, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation if necessary.

Palladium-Catalyzed Cycloisomerization

This compound has been shown to act as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes.[2] In these reactions, the silane is believed to play a role in the formation of a palladium hydride species, which is a key intermediate in the catalytic cycle.

Reactivity with Nucleophiles and Electrophiles

-

Nucleophiles: The silicon atom in this compound is electrophilic and can be attacked by strong nucleophiles. For instance, organolithium reagents can react with silanes, potentially leading to deprotonation or substitution reactions, depending on the specific reagents and conditions.[12][13]

-

Electrophiles: The Si-H bond can react with strong electrophiles. For example, strong acids like triflic acid can protonate the hydride, leading to the evolution of hydrogen gas and the formation of a silyl triflate.[11][14]

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory-scale preparation involves the reduction of a corresponding chlorosilane.

Synthesis from Dimethylethylchlorosilane

A straightforward method for the synthesis of this compound is the reduction of dimethylethylchlorosilane with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[15]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethylethylchlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Standard apparatus for inert atmosphere distillation

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an argon atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (a slight excess) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of dimethylethylchlorosilane in anhydrous diethyl ether from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period to ensure complete reaction.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then aqueous base.

-

Filter the resulting salts and wash them with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Isolate the this compound by fractional distillation.

Stability and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][16][17][18][19] It is sensitive to moisture and strong oxidizing agents.

Thermal Stability

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile that is advantageous for a range of chemical transformations. Its utility as a mild reducing agent and in hydrosilylation reactions, coupled with its role in transition metal catalysis, underscores its importance in the modern synthetic chemist's toolkit. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

- 1. gelest.com [gelest.com]

- 2. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]

- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Trifluoromethanesulphonic acid as a catalyst for the ethylation of benzene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. EP1394106A1 - Process for preparing lithium aluminum hydride solutions - Google Patents [patents.google.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.de [fishersci.de]

- 18. nj.gov [nj.gov]

- 19. ereztech.com [ereztech.com]

- 20. researchgate.net [researchgate.net]

Synthesis and purification of Ethyldimethylsilane

An In-Depth Technical Guide to the Synthesis and Purification of Ethyldimethylsilane

Introduction

This compound (C4H12Si) is a versatile organosilane compound valued in organic synthesis and materials science.[1][2] Structurally characterized by an ethyl group and two methyl groups attached to a silicon hydride, it primarily functions as a mild and selective reducing agent.[3] Its utility is notable in processes such as the ligand-free cleavage of carbon-sulfur bonds and as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes.[3] As a volatile, liquid silane, its synthesis and purification require precise control over reaction conditions and rigorous adherence to safety protocols due to its high flammability and reactivity.[3]

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound via the Grignard reaction, subsequent purification by fractional distillation, and methods for analytical characterization. It is intended for researchers and professionals with a background in synthetic chemistry.

PART 1: Synthesis via Grignard Reaction

The formation of a silicon-carbon bond is efficiently achieved through the reaction of a Grignard reagent with a suitable halosilane.[4][5] This method remains a vital and versatile technology for the production of a wide array of organosilanes.[4] The synthesis of this compound is accomplished by reacting ethylmagnesium bromide with chlorodimethylsilane. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic silicon center of chlorodimethylsilane, displacing the chloride ion to form the desired Si-C bond.

Principle and Rationale

The core of this synthesis is the Grignard reaction, a cornerstone of organometallic chemistry developed by F. Stanley Kipping for organosilane synthesis in the early 20th century.[4] The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide (CH₃CH₂MgBr). The ether is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Reaction with Chlorodimethylsilane: The prepared Grignard reagent is then introduced to chlorodimethylsilane ((CH₃)₂SiHCl). The polarized C-Mg bond in the Grignard reagent renders the ethyl group strongly nucleophilic, enabling it to attack the electron-deficient silicon atom and displace the chlorine atom.

Careful control of stoichiometry and the exclusion of atmospheric moisture are paramount, as Grignard reagents react vigorously with water.

Experimental Protocol: Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Chlorodimethylsilane ((CH₃)₂SiHCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet for the inert atmosphere. Ensure all glassware is oven-dried and cooled under an inert atmosphere to eliminate moisture.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask.

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted. The resulting gray-brown solution is the ethylmagnesium bromide reagent.

-

-

Reaction with Chlorodimethylsilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of chlorodimethylsilane in anhydrous diethyl ether to the dropping funnel.

-

Add the chlorodimethylsilane solution dropwise to the cooled, stirring Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting solution is the crude product in diethyl ether.

-

Synthesis Workflow Diagram

References

Core Physicochemical Characteristics of Ethyldimethylsilane

An In-Depth Technical Guide to the Physicochemical Properties of Ethyldimethylsilane

For research scientists and professionals in drug development, a precise understanding of the physical and chemical properties of reagents is paramount for predictable and successful outcomes. This compound (CAS No. 758-21-4), a member of the organosilane family, serves as a versatile reagent in organic synthesis. This guide provides a detailed examination of two of its fundamental properties: boiling point and density. We will explore the theoretical underpinnings of these characteristics, provide detailed protocols for their experimental determination, and discuss the critical safety considerations for handling this compound.

This compound, also known as dimethylethylsilane, is a volatile and flammable liquid at standard conditions.[1] Its utility in chemical synthesis, particularly as a reducing agent and in palladium-catalyzed reactions, stems from the reactivity of the silicon-hydrogen bond.[2] A comprehensive understanding of its physical properties is the foundation for its effective use in experimental design, particularly for reaction setup, purification, and scale-up.

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure: a central silicon atom bonded to two methyl groups, one ethyl group, and a hydrogen atom. The key factors influencing its boiling point and density are:

-

Intermolecular Forces: As a nonpolar molecule, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces). The absence of significant dipole moments or hydrogen bonding capabilities results in a relatively low boiling point.

-

Molecular Weight: With a molecular weight of approximately 88.22 g/mol , it is heavier than many common volatile organic solvents, which contributes to its liquid state at room temperature.[3]

-

Molecular Shape: The tetrahedral geometry around the silicon atom influences how the molecules pack together in the liquid state, which in turn affects the density.

Summary of Quantitative Data

The following table summarizes the key quantitative properties of this compound based on available literature data.

| Property | Value | Source(s) |

| Boiling Point | 44-46 °C | [1] |

| Density | 0.668 g/mL (at 25 °C) | [1] |

| Molecular Formula | C₄H₁₂Si | [3] |

| Molecular Weight | 88.22 g/mol | [3] |

| CAS Number | 758-21-4 | [1] |

| Flash Point | -34 °C (closed cup) | |

| Refractive Index | n20/D 1.378 | [1] |

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For a volatile compound like this compound, distillation is a standard and effective method for both purification and boiling point determination.[5]

Principle of Measurement

In a simple distillation, the liquid is heated to its boiling point, the vapor is directed through a condenser, and the resulting liquid (distillate) is collected. The temperature of the vapor is measured just before it enters the condenser. For a pure substance, this temperature remains constant throughout the distillation and is equal to its boiling point at the given atmospheric pressure.

Detailed Experimental Protocol for Boiling Point Determination

This protocol outlines the steps for determining the boiling point of this compound using a simple distillation apparatus.

Materials:

-

This compound

-

Round-bottom flask (50 mL)

-

Distillation head with thermometer adapter

-

Liebig condenser

-

Receiving flask (25 mL)

-

Heating mantle with stirrer

-

Magnetic stir bar or boiling chips

-

Calibrated thermometer (-10 to 110 °C)

-

Clamps and stands

-

Tubing for condenser water

Procedure:

-

Apparatus Assembly: Assemble the simple distillation apparatus as shown in the diagram below in a fume hood. Ensure all glass joints are properly sealed.

-

Sample Preparation: Add approximately 20 mL of this compound and a magnetic stir bar to the round-bottom flask.

-

Causality: The stir bar ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings and potential hazards.

-

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Causality: This placement ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.

-

-

Condenser Setup: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

-

Causality: This counter-current flow provides the most efficient cooling of the vapor.

-

-

Heating: Begin heating the flask gently with the heating mantle. Set the stirrer to a moderate speed.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant.

-

-

Causality: Distilling to dryness can lead to the formation of unstable peroxides (if applicable to the compound class) and can cause the flask to crack.

-

Diagram of Experimental Workflow

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of Ethyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyldimethylsilane (EtMe₂SiH). As a valuable reagent and structural motif in organosilicon chemistry, a thorough understanding of its spectral characteristics is paramount for researchers in materials science, organic synthesis, and drug development. This document moves beyond a simple data repository, offering insights into the causal relationships behind the observed spectral features and providing field-proven protocols for data acquisition and interpretation.

Introduction: The Significance of this compound and its NMR Fingerprint

This compound, a member of the hydrosilane family, possesses a reactive silicon-hydrogen bond, making it a versatile precursor in hydrosilylation reactions, reduction processes, and the synthesis of more complex organosilicon compounds. Its relatively simple structure provides a clear model for understanding the fundamental principles of NMR spectroscopy as applied to organosilanes. The unique electronic environment around the silicon atom, influenced by both alkyl substituents and a directly bonded hydrogen, gives rise to a distinct and informative NMR spectrum. This guide will dissect the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, providing the necessary data and interpretative logic for its unambiguous identification and characterization.

Foundational Principles of Organosilane NMR

The NMR spectroscopic analysis of organosilicon compounds like this compound presents unique characteristics. The low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus necessitate specialized acquisition techniques to obtain high-quality spectra. Furthermore, the presence of the Si-H bond introduces specific coupling patterns that are highly diagnostic.

A key feature in the ¹H NMR of hydrosilanes is the chemical shift of the proton directly attached to the silicon. This proton typically resonates in a region (around 3-5 ppm) that is distinct from most other organic functional groups, providing a clear diagnostic window. Moreover, the coupling of this proton to the ²⁹Si nucleus, as well as to adjacent alkyl protons, provides a wealth of structural information.

Experimental Protocols for Acquiring High-Quality NMR Data

The volatile and potentially air-sensitive nature of this compound requires careful sample preparation and handling to ensure the acquisition of high-resolution NMR spectra.

Sample Preparation for a Volatile Hydrosilane

Objective: To prepare a homogeneous and stable NMR sample of this compound suitable for multinuclear NMR analysis.

Methodology:

-

Solvent Selection: Choose a deuterated solvent that is inert to hydrosilanes and has a low residual proton signal in the regions of interest. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Si-H bond. Use of a glovebox or Schlenk line techniques is highly recommended.

-

Sample Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C and ²⁹Si NMR, higher concentrations (10-50 mg/mL) are recommended to compensate for the lower sensitivity of these nuclei.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H, ¹³C, and ²⁹Si NMR (δ = 0.00 ppm). However, due to the volatility of TMS, a secondary internal standard or referencing to the residual solvent peak may be necessary for accurate chemical shift determination.

-

NMR Tube Sealing: For volatile samples like this compound, it is crucial to use a sealed NMR tube (e.g., a J. Young tube) to prevent evaporation and changes in concentration during the experiment.

Detailed Analysis of NMR Spectral Data

While a publicly available, comprehensive experimental dataset for this compound is not readily found in common spectral databases, we can predict and interpret its NMR spectra based on data from closely related compounds and established principles of organosilicon NMR spectroscopy. For comparative purposes, data for dimethylsilane ((CH₃)₂SiH₂) is presented alongside the expected values for this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the Si-H proton, the ethyl group protons (CH₂ and CH₃), and the dimethylsilyl protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Dimethylsilane Data (for comparison) |

| Si-H | 3.7 - 4.0 | Nonet | ³J(H-H) ≈ 4-5 Hz | 3.80 (septet), J(H-H) = 4.15 Hz |

| -CH₂- | 0.5 - 0.7 | Quartet | ³J(H-H) ≈ 7-8 Hz | - |

| -CH₃ (Ethyl) | 0.9 - 1.1 | Triplet | ³J(H-H) ≈ 7-8 Hz | - |

| Si-(CH₃)₂ | 0.0 - 0.2 | Doublet | ³J(H-H) ≈ 4-5 Hz | 0.09 (doublet), J(H-H) = 4.15 Hz |

Causality of Spectral Features:

-

Si-H Proton: The downfield chemical shift of the Si-H proton is a result of the moderate electronegativity of the silicon atom. Its complex multiplicity arises from coupling to the six equivalent protons of the two methyl groups and the two protons of the methylene group.

-

Ethyl Group: The ethyl group protons exhibit a classic quartet-triplet pattern due to vicinal coupling. The upfield chemical shifts are characteristic of alkyl groups attached to silicon.

-

Dimethylsilyl Protons: These six equivalent protons appear as a doublet due to coupling with the single Si-H proton.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals corresponding to the three distinct carbon environments.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 5 - 10 |

| -CH₃ (Ethyl) | 7 - 12 |

| Si-(CH₃)₂ | -5 - 0 |

Causality of Spectral Features:

-

The chemical shifts of the carbon atoms are influenced by the electropositive nature of the silicon atom, resulting in upfield shifts compared to their hydrocarbon analogs. The carbons of the dimethylsilyl group are expected to be the most upfield.

²⁹Si NMR Spectrum

The ²⁹Si NMR spectrum provides direct information about the silicon environment. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity.

| Assignment | Predicted Chemical Shift (δ, ppm) | Proton-Coupled Multiplicity | Predicted Coupling Constants (J, Hz) | Dimethylsilane Data (for comparison) |

| EtMe₂SiH | -15 to -25 | Complex multiplet | ¹J(Si-H) ≈ 180-200 Hz, ²J(Si-H) ≈ 6-8 Hz | ¹J(Si-H) = -188.6 Hz, ²J(Si-H) = 7.2 Hz |

Causality of Spectral Features:

-

Chemical Shift: The ²⁹Si chemical shift is highly sensitive to the nature of the substituents on the silicon atom. For alkylhydrosilanes, the chemical shift typically falls in the upfield region.

-

Coupling Constants: The one-bond coupling constant between silicon-29 and the directly attached proton (¹J(Si-H)) is large and a key diagnostic feature. The two-bond coupling to the methyl and methylene protons (²J(Si-H)) is significantly smaller.

Advanced NMR Techniques and Structural Elucidation

For a complete structural assignment and to resolve any spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity within the ethyl group and the coupling between the Si-H proton and the alkyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals for the -CH₂- and -CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons (or other heteronuclei like ²⁹Si) over two or three bonds. This is particularly useful for confirming the assignment of the quaternary silicon atom by observing correlations from the various protons to the ²⁹Si nucleus.

Conclusion

The NMR spectroscopic data of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles behind the observed chemical shifts and coupling constants, and by employing appropriate experimental techniques, researchers can confidently identify and characterize this important organosilicon compound. The data and protocols presented in this guide serve as a valuable resource for scientists working in fields where the precise structural analysis of organosilanes is critical for success.

FT-IR Analysis of Ethyldimethylsilane: A Technical Guide for Researchers

Introduction: Unveiling Molecular Structure with FT-IR in Organosilane Chemistry

Fourier-Transform Infrared (FT-IR) spectroscopy stands as an indispensable analytical technique in the field of organosilane chemistry. It provides a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the molecular structure of compounds. The principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, producing a unique spectral fingerprint.[1][2]

For organosilanes such as ethyldimethylsilane, FT-IR is particularly powerful. These compounds possess distinct vibrational modes associated with silicon-hydrogen (Si-H), silicon-carbon (Si-C), and carbon-hydrogen (C-H) bonds, each appearing in well-defined regions of the infrared spectrum. This guide offers an in-depth exploration of the FT-IR analysis of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for accurate spectral interpretation and data acquisition.

Molecular Identity: Structure and Functional Groups of this compound

This compound ((CH₃)₂C₂H₅SiH) is an organosilane compound featuring a central silicon atom bonded to two methyl groups, one ethyl group, and a hydrogen atom. Understanding this structure is paramount to interpreting its FT-IR spectrum, as each component contributes distinct vibrational signatures.

The key functional groups and their associated bond types are:

-

Silicon-Hydride (Si-H): A highly characteristic and diagnostically important functional group.

-

Silicon-Methyl (Si-CH₃): Involves both Si-C stretching and various C-H vibrations within the methyl groups.

-

Silicon-Ethyl (Si-CH₂CH₃): Includes Si-C stretching and the characteristic vibrations of the ethyl group's methylene and methyl C-H bonds.

-

Carbon-Hydrogen (C-H): Present in both the methyl and ethyl substituents.

Caption: Molecular structure of this compound.

Interpreting the Spectrum: Vibrational Mode Analysis

The FT-IR spectrum of this compound is a composite of absorption bands arising from the various vibrational modes of its functional groups. The position, intensity, and shape of these bands provide a detailed structural confirmation.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2970 - 2850 | C-H Stretching | -CH₃, -CH₂CH₃ | Strong |

| 2150 - 2080 | Si-H Stretching | Si-H | Strong, Sharp |

| ~1460 | C-H Bending (Asymmetric) | -CH₃, -CH₂- | Medium |

| ~1375 | C-H Bending (Symmetric) | -CH₃ | Medium-Weak |

| 1260 - 1250 | Si-CH₃ Bending (Symmetric) | Si-CH₃ | Strong, Sharp |

| 1020 - 1000 | C-C Stretching / CH₂ Rocking | -CH₂CH₃ | Medium |

| 975 - 945 | Si-CH₂CH₃ Vibrations | Si-CH₂CH₃ | Medium |

| 865 - 750 | Si-CH₃ Rocking / Si-C Stretching | Si-CH₃ | Strong |

| 950 - 800 | Si-H Bending | Si-H | Medium |

Causality behind Peak Characteristics:

-

The Si-H Stretch: The strong, sharp absorption in the 2280-2080 cm⁻¹ region is a hallmark of the Si-H bond.[1] Its position is highly sensitive to the electronegativity of the other substituents on the silicon atom.[1][3] This band's presence is a primary identifier for hydrosilanes.

-

The Si-CH₃ Symmetric Bend: The prominent, sharp peak around 1260 cm⁻¹ is characteristic of the symmetric bending (umbrella) mode of a methyl group attached to a silicon atom.[2][4] Its consistent appearance and sharp nature make it an excellent diagnostic tool for the Si-CH₃ moiety.

-

C-H Stretching Region: The region between 2970 and 2850 cm⁻¹ is dominated by the stretching vibrations of the C-H bonds in the methyl and ethyl groups. Multiple overlapping peaks are expected due to the asymmetric and symmetric stretching modes of both the -CH₃ and -CH₂- groups.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex array of bending, rocking, and stretching vibrations, including Si-C stretching and Si-H bending modes.[2] The bands for Si-CH₂CH₃ (1020-1000 cm⁻¹) and Si-CH₃ rocking (865-750 cm⁻¹) are particularly important for confirming the full structure.[1][4][5][6]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a self-validating system for the reliable acquisition of an FT-IR spectrum for a liquid sample like this compound. The choice of methodology is critical to prevent contamination and ensure spectral accuracy.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Liquid Transmission Cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample

-

Volatile solvent for cleaning (e.g., hexane, dichloromethane)

-

Dry nitrogen or air purge for the spectrometer sample compartment.

Workflow Diagram

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air for at least 15-30 minutes.

-

Expertise & Trustworthiness: This step is crucial to minimize atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure important sample peaks, particularly the broad O-H stretching region (~3400 cm⁻¹) and CO₂ bands (~2350 cm⁻¹).

-

-

Sample Preparation (Choose one method):

-

Method A: Transmission Cell (for non-aqueous liquids) [7][8]

-

Ensure the KBr or NaCl salt plates of the liquid cell are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place a small drop of this compound onto the center of one plate.[9]

-

Carefully place the second plate on top, gently rotating it to create a thin, uniform film free of air bubbles.[9]

-

Mount the cell in the spectrometer's sample holder.

-

-

-

Data Acquisition:

-

Background Scan: With the clean, empty cell or ATR crystal in place, acquire a background spectrum. This scan measures the instrument's response and the ambient atmosphere, and it will be automatically subtracted from the sample spectrum.[7][14]

-

Sample Scan: Apply the this compound sample as described in Step 2. Acquire the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 64 (averaging multiple scans improves the signal-to-noise ratio)[7]

-

-

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool to identify the wavenumbers of the absorption maxima.

-

Assign the identified peaks to their corresponding vibrational modes using the correlation table provided above and authoritative spectral databases.

-

Conclusion

FT-IR spectroscopy provides a definitive and information-rich analysis of this compound. By understanding the correlation between the molecule's functional groups—specifically the prominent Si-H stretch, the Si-CH₃ symmetric bend, and the various C-H and Si-C vibrations—researchers can confidently verify its structure and purity. The successful application of the detailed experimental protocol ensures the acquisition of high-quality, reproducible spectra, forming a solid foundation for further research and development in organosilane chemistry.

References

- 1. gelest.com [gelest.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyldimethylsilane (C₄H₁₂Si). Designed for professionals in research and development, this document delves into the core principles governing the fragmentation of this organosilane, offering field-proven insights into the interpretation of its mass spectrum. We will explore the causality behind the observed fragmentation pathways, supported by authoritative references, to ensure a thorough and trustworthy understanding.

Introduction to this compound and Mass Spectrometry

This compound is a tetraalkylsilane, a class of organosilicon compounds with a central silicon atom bonded to four alkyl groups. Understanding the behavior of such molecules under electron ionization is crucial for their identification and characterization in various scientific applications, including their use as derivatizing agents in gas chromatography-mass spectrometry (GC-MS).

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. The process begins with the bombardment of the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

The reliable acquisition of the mass spectrum of a volatile compound like this compound is fundamental to its accurate analysis. A standard and robust methodology involves the use of gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source.

Step-by-Step Experimental Workflow:

-

Sample Preparation: A dilute solution of this compound in a volatile, inert solvent (e.g., hexane or dichloromethane) is prepared. The concentration should be optimized to avoid detector saturation.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection mode is often employed to introduce a small, representative portion of the sample onto the column.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The oven temperature is programmed to ensure good separation from any impurities and the solvent.

-

-

Mass Spectrometry:

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. Here, it is bombarded with a 70 eV electron beam, leading to the formation of the molecular ion and subsequent fragment ions.[2]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Caption: Experimental workflow for GC-MS analysis of this compound.

The Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak (m/z 88) being of very low abundance or absent, a common feature for alkanes and their derivatives under EI conditions. The most significant peaks in the spectrum are observed at lower mass-to-charge ratios, resulting from characteristic fragmentation pathways.

| m/z | Proposed Ion Structure | Relative Intensity |

| 73 | [Si(CH₃)₃]⁺ | High |

| 59 | [Si(CH₃)₂H]⁺ | Very High (Often Base Peak) |

| 58 | [Si(CH₃)(CH₂)]⁺• | High |

| 45 | [Si(CH₃)H₂]⁺ | High |

| 43 | [Si(CH₃)₂]⁺• | Moderate |

| 29 | [CH₃CH₂]⁺ | Moderate |

| 27 | [C₂H₃]⁺ | Moderate |

Note: Relative intensities are qualitative and can vary slightly between instruments. The data presented is a synthesis of typical fragmentation patterns for alkylsilanes.

Core Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound is primarily driven by the cleavage of bonds adjacent to the silicon atom, leading to the formation of stable silicon-containing cations. The positive charge is preferentially localized on the silicon-containing fragment due to the lower ionization potential of silicon compared to carbon and the ability of silicon to stabilize a positive charge.

α-Cleavage: Loss of an Ethyl Radical

A primary fragmentation pathway is the cleavage of the silicon-carbon bond, known as α-cleavage. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion results in the formation of the trimethylsilyl cation at m/z 59. This is often the base peak in the spectrum, reflecting the high stability of this ion.

[CH₃CH₂Si(CH₃)₂H]⁺• → [Si(CH₃)₂H]⁺ + •CH₂CH₃ (m/z 88)(m/z 59)

β-Cleavage and Rearrangement: Formation of the [Si(CH₃)₃]⁺ Ion

While not directly applicable to the primary fragmentation of this compound, in larger alkylsilanes, a β-cleavage with a hydrogen rearrangement can occur. However, a related process can lead to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is a common and highly stable fragment in the mass spectra of many trimethylsilyl compounds. In the case of this compound, this peak is less prominent but can arise from more complex rearrangements or be indicative of an impurity. A more plausible pathway for ions at m/z 73 in the context of silyl compounds is the loss of a methyl radical from a tetramethylsilane-like structure, which could be formed through ion-molecule reactions or be present as an impurity.

Loss of Methane and Ethylene

The formation of the ion at m/z 58 can be rationalized by the loss of a neutral methane molecule (CH₄) from the ion at m/z 73, or through a rearrangement and elimination of ethylene (C₂H₄) from the molecular ion followed by the loss of a hydrogen atom.

Formation of Smaller Silyl Cations

Further fragmentation of the primary fragment ions leads to the formation of smaller, stable silyl cations. For example, the ion at m/z 45, [Si(CH₃)H₂]⁺, can be formed by the loss of a methyl radical from the [Si(CH₃)₂H]⁺ ion (m/z 59).

[Si(CH₃)₂H]⁺ → [Si(CH₃)H₂]⁺ + •CH₃ (m/z 59)(m/z 45)

The following diagram illustrates the major fragmentation pathways of this compound.

Caption: Major fragmentation pathways of this compound under electron ionization.

Conclusion

The electron ionization mass spectrum of this compound is dominated by fragments resulting from the facile cleavage of the silicon-carbon bonds. The base peak is typically observed at m/z 59, corresponding to the [Si(CH₃)₂H]⁺ ion, formed through the loss of an ethyl radical. Other significant peaks at m/z 58 and 45 arise from subsequent fragmentation and rearrangement processes. The molecular ion at m/z 88 is generally of very low abundance. This well-defined fragmentation pattern, rooted in the principles of ion stability, allows for the confident identification of this compound in complex mixtures when analyzed by GC-MS. This guide provides the foundational knowledge for researchers and professionals to interpret and leverage the mass spectral data of this and related organosilicon compounds.

References

Reactivity profile of Ethyldimethylsilane with organic compounds

An In-depth Technical Guide to the Reactivity Profile of Ethyldimethylsilane

Abstract

This compound ((CH₃)₂C₂H₅SiH) has emerged as a versatile and valuable reagent in modern organic synthesis. Characterized by its mild reactivity and the generation of non-toxic, easily removable byproducts, it serves as a premier hydride donor for a multitude of functional group transformations.[1] Unlike highly reactive metal hydrides, this compound's utility is often realized through catalytic activation, allowing for a high degree of selectivity. This guide provides a comprehensive exploration of its reactivity profile with key organic functional groups, detailing the mechanistic underpinnings, field-proven experimental protocols, and catalytic systems that govern its application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for selective reductions and other transformations.

Introduction: The Character of this compound

This compound is an alkylsilane that balances steric accessibility with sufficient electron donation from the alkyl groups to the silicon center, modulating the hydridic character of the Si-H bond. Its physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₂Si[2] |

| Molecular Weight | 88.22 g/mol [2] |

| Boiling Point | 44-46 °C[3] |

| Density | 0.668 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.378[3] |

| Flash Point | -34 °C[3] |

The core of this compound's reactivity lies in the polarization of the Si-H bond. While silicon is more electropositive than hydrogen, the bond is not inherently reactive enough to reduce most organic functional groups directly.[1] Activation is required, typically by a Brønsted or Lewis acid, or a transition metal catalyst, to enhance the electrophilicity of the substrate, making it susceptible to hydride transfer. This catalytic dependence is the key to the high selectivity observed in its reactions.

Ionic Hydrogenation: Reduction of Carbonyls and Imines

One of the most powerful applications of this compound is in ionic hydrogenation, where it serves as the hydride source for the reduction of polarized double bonds, such as C=O (carbonyls) and C=N (imines).[4][5]

Mechanism of Carbonyl Reduction

The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation. With this compound, this reaction is not spontaneous and requires an acid catalyst, most commonly trifluoroacetic acid (TFA) or a strong Lewis acid like B(C₆F₅)₃.[5][6]

The accepted mechanism proceeds via two key steps:

-

Substrate Activation: The acid (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and forming a highly reactive oxonium ion intermediate.

-

Hydride Transfer: this compound, acting as a soft hydride donor, attacks the activated carbonyl carbon. This is the rate-determining step, transferring the hydride and generating a silyloxonium ion.[5] This ion is then hydrolyzed during aqueous workup to yield the final alcohol product.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 二甲基乙基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Thermal stability and decomposition of Ethyldimethylsilane

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyldimethylsilane

Executive Summary

This compound ((C₂H₅)(CH₃)₂SiH) is an organosilane compound of interest in fields utilizing chemical vapor deposition (CVD) precursors and as a building block in silicon-based chemistry. Understanding its thermal stability and decomposition pathways is critical for process optimization, byproduct control, and ensuring material integrity in high-temperature applications. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesized from foundational principles of organosilane chemistry and comparative analysis with structurally related molecules.

While direct, extensive literature on this compound's pyrolysis is limited, this document leverages authoritative data from analogous compounds—such as tetramethylsilane (TMS), ethylsilane, and dimethylsilane—to construct a predictive model of its decomposition. We will explore the primary bond dissociation events, the formation and subsequent reactions of key intermediates like silyl radicals and silylenes, and the analytical methodologies required to experimentally validate these pathways. This guide is intended for researchers, material scientists, and chemical engineers seeking a deep, mechanistic understanding of organosilane thermal chemistry.

Introduction to this compound

Chemical Properties and Structure

This compound is an organosilicon compound with the chemical formula C₄H₁₂Si.[1] It features a central silicon atom bonded to one ethyl group, two methyl groups, and one hydrogen atom. This structure provides a unique combination of reactive sites—the Si-H bond, two Si-CH₃ bonds, and one Si-C₂H₅ bond—which dictates its chemical behavior and decomposition profile.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Si | [1] |

| Molecular Weight | 88.23 g/mol | [2] |

| CAS Number | 758-21-4 | [2] |

| Structure | A central silicon atom bonded to one ethyl group, two methyl groups, and a hydrogen atom. | [2] |

Applications and Significance

Organosilanes are foundational precursors in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon carbide (SiC) and silicon dioxide (SiO₂)[3]. This compound, containing both silicon and carbon, is a potential candidate for SiC deposition. The presence of the Si-H bond can facilitate lower decomposition temperatures compared to fully alkylated silanes like tetramethylsilane. The main advantages of using such precursors include the pre-existing Si-C bonds and the avoidance of corrosive byproducts like HCl[3]. A thorough understanding of its decomposition is therefore essential for controlling film purity, growth rate, and material properties.

Fundamentals of Thermal Stability in Organosilanes

The thermal stability of an organosilane is governed by the relative strengths of its covalent bonds. The weakest bond is typically the first to break under thermal stress, initiating a cascade of decomposition reactions.

Key Factors Influencing Stability

-

Bond Dissociation Energies (BDE): The energy required to break a bond homolytically is the primary determinant of thermal stability. In this compound, the relevant bonds are Si-H, Si-C, C-C, and C-H. The Si-O bond, found in siloxanes, is exceptionally strong and confers high thermal stability to that class of compounds[4]. For alkylsilanes, the Si-C bond is generally weaker than the C-C bond, making it a likely point of initial cleavage.

-

Steric Hindrance: Bulky substituent groups around the silicon atom can influence reaction rates and pathways.

-

Reaction Atmosphere: Decomposition mechanisms can differ significantly in inert versus oxidative environments. In an inert atmosphere, pyrolysis is dominated by bond cleavage and rearrangement, while the presence of oxygen introduces complex radical-induced oxidation pathways[4].

Common Decomposition Pathways

The thermal decomposition of organosilanes typically proceeds through several well-established mechanistic routes:

-

Homolytic Bond Fission: The simplest pathway involves the breaking of a bond to form two radical species. For many organosilanes, the initial step is the cleavage of a Si-C or Si-Si bond[3][5].

-

Molecular Elimination: This pathway involves the elimination of a stable molecule, such as H₂ or an alkane (e.g., methane), through a concerted transition state. This is a common primary process for monosilanes containing Si-H bonds[6][7].

-

Silylene and Silene Intermediates: Decomposition can lead to the formation of highly reactive silicon analogues of carbenes (silylenes, R₂Si:) and alkenes (silenes, R₂Si=CR₂). These species, particularly silylenes, are often key intermediates in thermal CVD processes and can participate in subsequent insertion or chain reactions[8][9].

Predicted Thermal Decomposition of this compound

Based on the principles above and data from related compounds, a multi-channel decomposition mechanism for this compound can be proposed.

Primary Decomposition Channels

The pyrolysis of this compound is likely initiated by the homolytic cleavage of the weakest bond. The Si-C bond is generally weaker than the C-H or C-C bonds in the alkyl groups. The thermal decomposition of tetramethylsilane (TMS), for example, is widely accepted to begin with Si-C bond cleavage to produce a methyl radical (CH₃•) and a trimethylsilyl radical (Me₃Si•)[3].

For this compound, several initial steps are plausible:

-

Channel 1: Si-Ethyl Bond Cleavage (Predicted to be dominant) (C₂H₅)(CH₃)₂SiH → •C₂H₅ + (CH₃)₂SiH•

-

Channel 2: Si-Methyl Bond Cleavage (C₂H₅)(CH₃)₂SiH → •CH₃ + (C₂H₅)(CH₃)SiH•

-

Channel 3: Si-H Bond Cleavage (C₂H₅)(CH₃)₂SiH → H• + (C₂H₅)(CH₃)₂Si•

-

Channel 4: 1,1-H₂ Elimination (C₂H₅)(CH₃)₂SiH → H₂ + (C₂H₅)(CH₃)Si=CH₂ (a silene)

The relative importance of these channels depends on their activation energies. Studies on similar molecules suggest that Si-C bond homolysis is a major pathway[5][10].

Secondary Reactions and Byproduct Formation

The radical and silylene intermediates formed in the primary steps are highly reactive and will undergo further reactions to form stable byproducts.

-

Fate of the Dimethylsilyl Radical ((CH₃)₂SiH•): This radical can undergo subsequent H-atom loss to form methylsilene (CH₃SiH=CH₂) or a methyl loss to form methylsilylene (CH₃SiH:).

-

Fate of Alkyl Radicals (•CH₃, •C₂H₅): These radicals can abstract hydrogen atoms from other molecules to form methane (CH₄) and ethane (C₂H₆), or they can combine. The ethyl radical can also undergo β-scission to produce ethylene (C₂H₄) and a hydrogen atom.

-

Silylene Reactions: If silylenes are formed, they can insert into Si-H or C-H bonds, leading to larger polysilane structures or chain reactions, a mechanism observed in ethylsilane decomposition[8].

The main stable gaseous end products are expected to be H₂, methane, ethane, and ethylene[3].

Proposed Decomposition Mechanism

The following diagram illustrates the predicted primary and key secondary decomposition pathways for this compound.

Caption: Proposed primary decomposition pathways for this compound.

Experimental Analysis of Thermal Decomposition

A multi-technique approach is required to fully elucidate the decomposition mechanism, identify intermediates, and quantify reaction kinetics.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature in a controlled atmosphere[4]. It is used to determine the onset temperature of decomposition (T₅, T₁₀) and the temperature of maximum decomposition rate (Tdmax)[4]. This provides a macroscopic view of thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic or endothermic decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique where the sample is rapidly heated (pyrolyzed), and the resulting volatile products are immediately separated by a gas chromatograph and identified by a mass spectrometer. This allows for the identification of stable decomposition byproducts.

-

Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry (Py-TOF-MS): This advanced method uses a microreactor to study pyrolysis on very short timescales (microseconds)[10]. The decomposition products are detected using photoionization, which can be tuned to selectively ionize and identify reactive intermediates and radicals, providing direct insight into the primary decomposition steps[3][5].

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for assessing the thermal stability of a liquid organosilane like this compound.

-

Instrumentation: A high-precision Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a suitable TGA crucible (e.g., alumina or platinum)[11].

-

Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove oxygen and establish an inert atmosphere[4].

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset of decomposition (T_onset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG curve).

Detailed Experimental Protocol: Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry (Py-TOF-MS)

This protocol provides a conceptual workflow for identifying primary decomposition products and reactive intermediates.

-

Sample Introduction: Introduce a gaseous mixture of this compound diluted in a carrier gas (e.g., helium) into a high-vacuum chamber.

-

Pyrolysis: Pass the gas mixture through a heated microreactor (often a silicon carbide tube) capable of reaching high temperatures (e.g., 1000-1500 K)[10]. The residence time in the hot zone is very short (microseconds) to minimize secondary reactions.

-

Molecular Beam Formation: Allow the gas exiting the reactor to expand supersonically into a high-vacuum chamber, forming a molecular beam. This process cools the products translationally, preserving their chemical identity.

-

Photoionization: Intersect the molecular beam with a beam of vacuum ultraviolet (VUV) photons from a synchrotron or laser source. The photon energy is carefully chosen to be high enough to ionize the species of interest but low enough to minimize fragmentation of the parent ion[3].

-

Mass Analysis: Extract the resulting ions into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Data Interpretation: Correlate the detected mass peaks with the parent molecule, expected radicals, and stable byproducts to reconstruct the decomposition mechanism.

Experimental Workflow Diagram

Caption: Standard experimental workflows for thermal analysis.

Comparative Analysis and Data

To place the predicted behavior of this compound in context, it is useful to compare it with related, well-studied organosilanes.

| Compound | Primary Decomposition Onset (°C) | Key Decomposition Pathways | Major Products | Reference(s) |

| This compound (Predicted) | ~400 - 500 | Si-C Homolysis, H₂ Elimination | H₂, CH₄, C₂H₆, C₂H₄ | - |

| Tetramethylsilane (TMS) | ~700 - 850 | Si-C Homolysis | H₂, CH₄, C₂H₆ | [3] |

| Ethylsilane | ~450 | Silylene Chain Mechanisms, Isomerization | H₂, Ethylene, Vinylsilane | [8] |

| Dimethylsilane | ~620 - 730 | Molecular H₂ Elimination, Methane Elimination | H₂, CH₄, Ethylene, Acetylene | [6] |

| Tetraethoxysilane (TEOS) | ~550 - 650 | Molecular Elimination, C-C Bond Cleavage | Ethylene, Ethanol | [12] |

Note: Decomposition temperatures are highly dependent on experimental conditions (pressure, reactor type, etc.). The values listed are for general comparison.

The comparison suggests that the presence of the Si-H bond in this compound, like in ethylsilane and dimethylsilane, will likely lower its decomposition temperature compared to the fully alkylated TMS. The combination of ethyl and methyl groups may lead to a more complex product distribution than either ethylsilane or dimethylsilane alone.

Conclusion and Future Outlook

This guide has outlined the theoretical framework for understanding the thermal stability and decomposition of this compound. By synthesizing data from analogous compounds, we predict that its decomposition is initiated by Si-C bond cleavage, followed by a complex series of secondary reactions involving silyl radicals and silylene intermediates, yielding stable products like hydrogen, methane, and ethylene. The presence of the Si-H bond is expected to render it less thermally stable than tetramethylsilane.

Future experimental work using advanced techniques such as flash pyrolysis photoionization mass spectrometry is essential to validate these proposed mechanisms, determine kinetic parameters, and precisely identify the reactive intermediates. Such data will be invaluable for optimizing its use as a precursor in material science and for advancing the fundamental understanding of organosilane chemistry.

References

- 1. This compound | C4H12Si | CID 69795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl Dimethylsilane | C4H11Si | CID 6328647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]

- 6. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]

- 7. books.google.cn [books.google.cn]

- 8. Mechanism of the Thermal Decomposition of Ethylsilane - Lookchem [lookchem.com]

- 9. gelest.com [gelest.com]

- 10. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

A Landmark Synthesis of Ethyldimethylsilane: A Technical Guide for the Modern Researcher

Introduction: The Dawn of a New Era in Silicon Chemistry

The mid-20th century marked a pivotal moment in the evolution of organometallic chemistry, with organosilicon compounds emerging from academic curiosity to indispensable tools in both research and industry. While the foundational work of Charles Friedel, James Crafts, and Frederic Kipping in the late 19th and early 20th centuries laid the groundwork for the synthesis of the first silicon-carbon bonds, it was the systematic investigations of the following decades that truly unlocked the potential of this unique class of molecules.[1][2]

This guide delves into a landmark achievement of this era: the first documented synthesis of ethyldimethylsilane. This seemingly simple molecule represents a significant step forward, showcasing the developing methodologies for the controlled synthesis of mixed alkylsilanes. Understanding the nuances of this early synthesis provides valuable insights into the fundamental principles of organosilicon chemistry and the ingenuity of its pioneers. For researchers and professionals in drug development and materials science, a deep appreciation of these foundational techniques can inspire novel approaches to the design and synthesis of advanced silicon-containing molecules.

The First Synthesis: A Detailed Examination

The first reported synthesis of this compound was achieved by a team led by Frank C. Whitmore and Leo H. Sommer, as part of their extensive work on organosilicon compounds in the 1940s. Their research, published in the Journal of the American Chemical Society in 1946, detailed the preparation of a variety of alkylsilanes and laid a foundation for many of the techniques still in use today.[3][4]

The chosen synthetic route was the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This choice was a logical progression from Kipping's earlier work, which had demonstrated the utility of Grignard reagents in overcoming the limitations of earlier methods.[1][2]

Experimental Protocol: The Grignard Approach to this compound

The synthesis of this compound proceeds via the reaction of a suitable Grignard reagent with a dichlorodimethylsilane precursor. The following protocol is based on the methodologies described by Whitmore and Sommer.

Reaction Scheme:

A schematic of the Grignard reaction for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel and add it to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is ethylmagnesium bromide.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the cooled and stirred Grignard reagent. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

Separate the ethereal layer containing the product.

-

Wash the ethereal layer with water and then with a saturated sodium chloride solution.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Fractionally distill the filtrate to isolate the this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Boiling Point | 44-46 °C | |

| Density (25 °C) | 0.668 g/mL | |

| Refractive Index (n20/D) | 1.378 |

Scientific Integrity & Logic: The Rationale Behind the Method

The choice of the Grignard reaction was a testament to the growing understanding of organometallic reactivity in the 1940s. This methodology offered several advantages that made it a self-validating system for the synthesis of mixed alkylsilanes.

Expertise & Experience in Action

-